2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
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Description
2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H12N6O4 and its molecular weight is 376.332. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a derivative of both chromene and tetrazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a chromene moiety linked to a tetrazole ring, which enhances its pharmacological profile. The chromene structure is recognized for its role in various biological activities, including anticancer and antimicrobial effects, while tetrazoles are known for their ability to interact with biological targets.
Anticancer Activity
Research indicates that compounds containing the chromene scaffold demonstrate significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. For instance, studies have shown that related compounds can induce caspase-dependent apoptosis and cell cycle arrest in the G2/M phase, effectively reducing cell proliferation in various cancer cell lines .
Table 1: Summary of Anticancer Activities
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been highlighted in various studies. The presence of the tetrazole ring is crucial for enhancing the antimicrobial efficacy against a range of pathogens. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, which is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Table 2: Antimicrobial Efficacy
Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | Gram-positive | 32 µg/mL | |
Tetrazole Derivatives | Gram-negative | 64 µg/mL |
Antidiabetic Activity
Recent findings suggest that this compound may also exhibit antidiabetic properties. The mechanism is thought to involve the modulation of glucose uptake and insulin sensitivity. Compounds with similar structures have been shown to inhibit α-glucosidase activity, thereby reducing postprandial blood glucose levels .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the chromene and tetrazole components significantly influence biological activity. Substituents on the phenyl ring can enhance potency and selectivity towards specific biological targets. For instance, introducing electron-withdrawing groups has been associated with increased anticancer activity .
Table 3: Structure-Activity Relationships
Modification | Effect on Activity | Reference |
---|---|---|
Electron-withdrawing groups on phenyl ring | Increased potency against cancer cells | |
Alkyl substitutions on tetrazole ring | Enhanced antimicrobial properties |
Case Studies
- Case Study on Anticancer Activity : A study involving a series of chromene derivatives demonstrated that modifications at the C5 position significantly improved anticancer efficacy against MCF-7 breast cancer cells. The lead compound showed an IC50 value of 15 µM, indicating strong potential for further development .
- Case Study on Antimicrobial Efficacy : A set of tetrazole derivatives was tested against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 16 µg/mL against S. aureus, showcasing the effectiveness of structural modifications in enhancing antibacterial activity .
Properties
IUPAC Name |
2-[4-[(2-oxochromene-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c19-15(25)16-21-23-24(22-16)12-7-5-11(6-8-12)20-17(26)13-9-10-3-1-2-4-14(10)28-18(13)27/h1-9H,(H2,19,25)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXDGDIZALGZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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